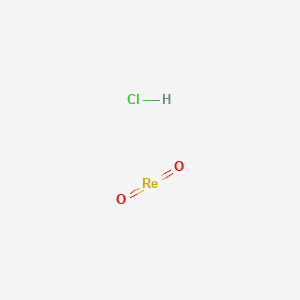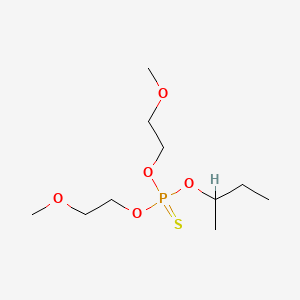
S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom and two methoxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate typically involves the reaction of butyl alcohol with phosphorus pentasulfide to form butyl phosphorothioate. This intermediate is then reacted with 2-methoxyethanol in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl phosphorothioates.
Wissenschaftliche Forschungsanwendungen
S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate involves its interaction with biological molecules, particularly enzymes. The phosphorothioate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-Butyl O,O-bis(2-ethoxyethyl)phosphorothioate
- S-Butyl O,O-bis(2-methoxyethyl)phosphorodithioate
- S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
72197-82-1 |
|---|---|
Molekularformel |
C10H23O5PS |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
butan-2-yloxy-bis(2-methoxyethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O5PS/c1-5-10(2)15-16(17,13-8-6-11-3)14-9-7-12-4/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
WZEYPAKFYDHOFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OP(=S)(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
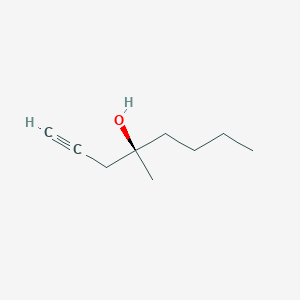
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
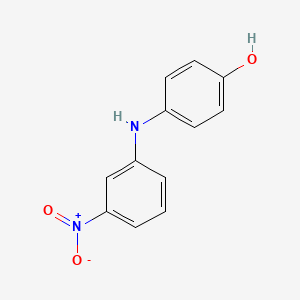
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)

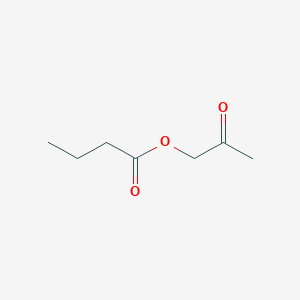
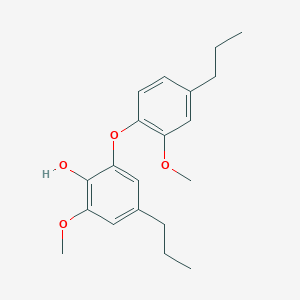

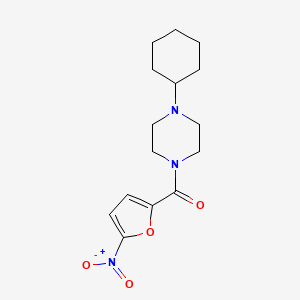
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
